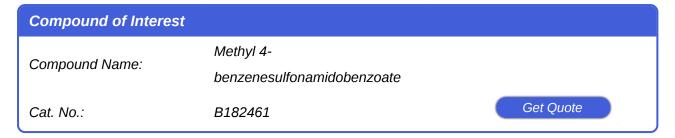


Methyl 4-benzenesulfonamidobenzoate: A Preliminary Technical Profile and Investigational Guide

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Foreword: This document provides a technical overview of Methyl 4-

benzenesulfonamidobenzoate, summarizing its known chemical properties and the limited available data regarding its biological interactions. It is intended for researchers, scientists, and drug development professionals. Notably, dedicated mechanism of action studies for this compound are not extensively available in the public domain.[1] Therefore, this guide serves as a summary of current knowledge and a framework for future investigation into its potential biological activities.

Compound Profile

Methyl 4-benzenesulfonamidobenzoate is a sulfonamide derivative with the molecular formula C14H13NO4S.[1] Its structure features a central sulfonamide linkage between a benzene ring and a methyl benzoate moiety.

Table 1: Physicochemical and Spectroscopic Properties



Property	Value/Description	Reference
Molecular Formula	C14H13NO4S	[1]
Molecular Weight	291.32 g/mol	[1]
Appearance	Solid (Typical)	[2]
Purity	Typically ≥95% for research applications	[1]
FT-IR (cm ⁻¹)	N-H Stretch: 3350-3140C=O Stretch: ~1730-1715	[1]
Key Structural Features	Two para-substituted benzene rings, a methyl ester group, and a sulfonamide linkage.	[1]

Synthesis

The most common method for synthesizing **Methyl 4-benzenesulfonamidobenzoate** is through a nucleophilic substitution reaction.[1] This involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride.[1]

Experimental Protocol: Synthesis

Objective: To synthesize **Methyl 4-benzenesulfonamidobenzoate**.

Materials:

- Methyl 4-aminobenzoate
- Benzenesulfonyl chloride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Stir plate and stir bar



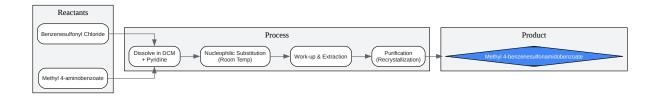
- Round bottom flask
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Dissolve methyl 4-aminobenzoate in dichloromethane within a round bottom flask.
- Add pyridine to the solution to act as a base.
- Slowly add benzenesulfonyl chloride to the stirred solution at room temperature.
- Monitor the reaction progress using TLC until the starting material is consumed. Reaction times can range from a few hours to overnight.[1]
- Upon completion, quench the reaction with the addition of water.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure
 Methyl 4-benzenesulfonamidobenzoate.

Synthesis Workflow Diagram





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Figure 1. Synthesis of **Methyl 4-benzenesulfonamidobenzoate**.

Known Biological Interaction: Protein Binding

While specific enzymatic or cellular mechanism of action studies are lacking, there is evidence suggesting that **Methyl 4-benzenesulfonamidobenzoate** can interact with proteins. It has been identified as a potential static quencher of bovine serum albumin (BSA) fluorescence, indicating the formation of a ground-state complex between the compound and the protein.[1]

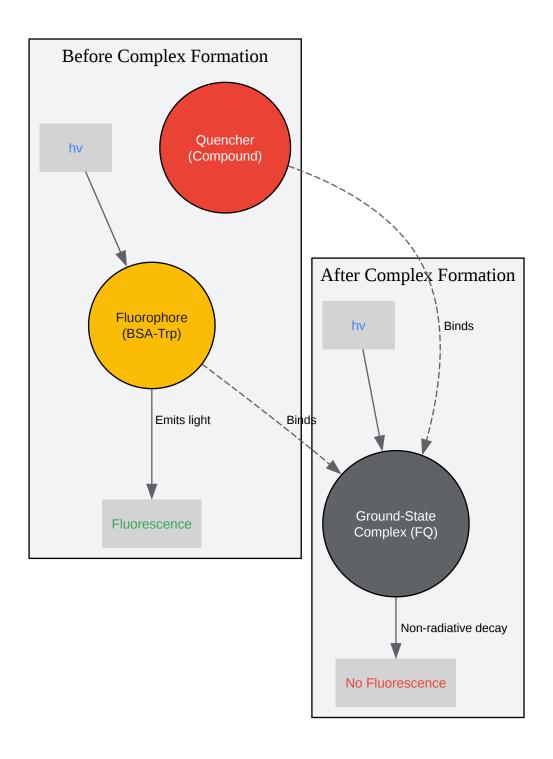
Mechanism of Fluorescence Quenching

Fluorescence quenching is the decrease in the quantum yield of fluorescence from a fluorophore (like the tryptophan residues in BSA) due to its interaction with another molecule (a quencher).

- Dynamic Quenching: Results from collisional encounters between the fluorophore and the quencher.
- Static Quenching: Involves the formation of a non-fluorescent ground-state complex.[1]

Studies on similar methyl benzoate derivatives binding to BSA have confirmed a static quenching mechanism with binding constants in the order of 10⁴ M⁻¹.[3]





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Figure 2. Mechanism of static fluorescence quenching.

Experimental Protocol: Fluorescence Quenching Assay

Objective: To determine the binding affinity and quenching mechanism of **Methyl 4-benzenesulfonamidobenzoate** with Bovine Serum Albumin (BSA).



Materials:

- Bovine Serum Albumin (BSA)
- Methyl 4-benzenesulfonamidobenzoate
- Phosphate buffer (pH 7.4)
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of BSA (e.g., 5 μM) in phosphate buffer (pH 7.4).[4]
 - Prepare a stock solution of Methyl 4-benzenesulfonamidobenzoate in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in phosphate buffer to the desired concentrations.
- Fluorescence Measurement:
 - Place a fixed volume of the BSA solution into a quartz cuvette.
 - Set the spectrofluorometer to excite the tryptophan residues of BSA at ~295 nm to minimize interference from tyrosine.[5]
 - Record the emission spectrum from 300 nm to 450 nm. The peak fluorescence intensity (F₀) should be around 340-350 nm.[6]
- Titration:
 - Make successive additions of the Methyl 4-benzenesulfonamidobenzoate solution to the BSA solution in the cuvette.
 - After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.



- Record the fluorescence emission spectrum (F) after each addition.
- Data Analysis:
 - Correct the fluorescence intensity for the dilution effect.
 - Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant.[5]
 - Plot Fo/F versus [Q]. A linear plot suggests a single type of quenching mechanism.
 - To distinguish between static and dynamic quenching, repeat the experiment at different temperatures. For static quenching, Ksv tends to decrease with increasing temperature.
 For dynamic quenching, Ksv increases with temperature.

Table 2: Hypothetical Data for Stern-Volmer Analysis

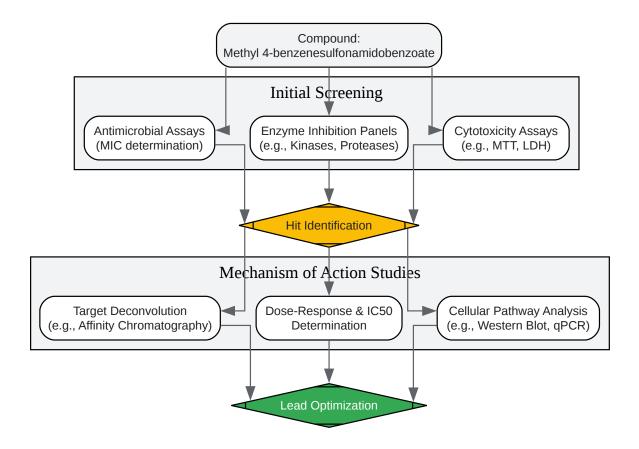
[Compound] (µM)	Fluorescence Intensity (F)	Fo/F
0	1000	1.00
5	850	1.18
10	735	1.36
15	645	1.55
20	570	1.75
25	510	1.96

Proposed Future Research

Given the limited data, the mechanism of action of **Methyl 4-benzenesulfonamidobenzoate** remains an open field for investigation. The sulfonamide moiety is a well-known pharmacophore present in various antimicrobial, diuretic, and anticancer drugs. Future research should be directed toward elucidating potential biological targets.



Proposed Investigational Workflow



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Figure 3. Proposed workflow for investigating biological activity.

Recommendations for further studies:

- Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, particularly those targeted by other sulfonamide drugs, such as carbonic anhydrases or dihydropteroate synthase.
- Antimicrobial Screening: Evaluate its activity against a broad spectrum of bacteria and fungi to determine Minimum Inhibitory Concentration (MIC) values.
- Cytotoxicity and Antiproliferative Assays: Assess its effect on various cancer cell lines to explore potential anticancer properties.



 Competitive Binding Assays: Further to the fluorescence quenching studies, use site-specific markers for BSA (e.g., ibuprofen for Site II, indomethacin for Site I) to identify the specific binding pocket of the compound.[7][8]

This structured approach will enable a systematic exploration of the biological activities of **Methyl 4-benzenesulfonamidobenzoate** and help to uncover its potential mechanism of action.

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